N,4-dimethylpyridin-2-amine hydrochloride
Description
Molecular Formula: C₇H₁₀N₂·HCl
SMILES: CC1=CC(=NC=C1)NC
Structural Features:
- A pyridine ring substituted with a methyl group at the 4-position and a methylamine group at the 2-position.
- Hydrochloride salt form enhances solubility in polar solvents.
Applications: Primarily used as a synthetic intermediate in pharmaceutical chemistry, particularly for heterocyclic drug development .
Properties
IUPAC Name |
N,4-dimethylpyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-3-4-9-7(5-6)8-2;/h3-5H,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWSDNFBTLZYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,4-dimethylpyridin-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyridine with dimethylamine in the presence of a suitable catalyst. Another method includes the reaction of pyridine with formaldehyde and dimethylamine . The reaction conditions typically involve heating the reactants in a solvent such as dimethylformamide (DMF) or methanol, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts such as Lewis acids can further improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N,4-dimethylpyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can act as a nucleophile in substitution reactions, particularly in the presence of electrophilic reagents.
Esterification: It can catalyze esterification reactions involving alcohols and carboxylic acids or anhydrides.
Biological Activity
N,4-Dimethylpyridin-2-amine hydrochloride is a chemical compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
This compound is a derivative of pyridine with the following chemical structure:
- Chemical Formula : CHClN
- CAS Number : 1354960-21-6
This compound exhibits basic properties due to the presence of the amine group, which contributes to its reactivity and potential as a nucleophilic catalyst in various organic reactions .
1. Inhibition of Nitric Oxide Synthase (iNOS)
One of the significant biological activities of this compound is its role as an inhibitor of inducible nitric oxide synthase (iNOS). iNOS is involved in the production of nitric oxide (NO), which plays a crucial role in inflammation and immune response. Studies have shown that compounds targeting iNOS can be beneficial in treating various inflammatory diseases .
Research Findings :
- A study demonstrated that certain derivatives of pyridine could effectively inhibit iNOS activity, thereby reducing NO production in models of inflammation .
- In vivo biodistribution studies indicated that radiolabeled versions of these compounds showed higher uptake in inflamed tissues, suggesting their potential as imaging agents for inflammatory conditions .
2. Antiviral Properties
Recent research has highlighted the antiviral potential of this compound derivatives against SARS-CoV-2. The compound's ability to modulate specific viral proteases has been explored as a therapeutic avenue.
Case Study :
- A series of analogs based on pyridine structures were synthesized and evaluated for their efficacy against SARS-CoV-2 proteases. Some compounds exhibited submicromolar potency and significant antiviral effects in cellular models .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : By binding to active sites on enzymes like iNOS or viral proteases, the compound can prevent substrate conversion and subsequent biological processes.
- Catalytic Activity : As a nucleophilic catalyst, it facilitates various organic reactions, enhancing the synthesis of biologically active compounds .
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable candidate in drug development. Its applications include:
- Development of Anti-inflammatory Agents : Targeting iNOS for conditions such as sepsis and autoimmune diseases.
- Antiviral Drug Design : Modifying its structure to improve potency against viral infections like COVID-19.
Data Table: Summary of Biological Activities
Scientific Research Applications
Catalytic Applications
Esterification Reactions
N,4-Dimethylpyridin-2-amine hydrochloride (often referred to as DMAP) is widely utilized as a nucleophilic catalyst in esterification reactions. It enhances the reaction rates between carboxylic acids and alcohols, facilitating the formation of esters. The mechanism typically involves the formation of an acylpyridinium intermediate, which significantly lowers the activation energy required for the reaction to proceed .
Amide Formation
In addition to esterification, DMAP is also effective in promoting amide bond formation. This is crucial in peptide synthesis and other applications where amide bonds are essential. The presence of DMAP improves yields and reaction times compared to traditional methods .
Fischer Indole Synthesis
Recent studies have demonstrated that DMAP-based ionic liquids can act as catalysts for Fischer indole synthesis. This method allows for the efficient conversion of phenylhydrazines and ketones into indoles under mild conditions . The use of ionic liquids not only enhances the reaction efficiency but also offers an environmentally friendly alternative to conventional solvents.
Biochemical Applications
Antimicrobial Activity
Research has indicated that derivatives of N,4-dimethylpyridin-2-amine possess notable antimicrobial properties. These compounds have been tested against various pathogens, showing significant inhibitory effects. This property makes them potential candidates for developing new antimicrobial agents .
Enzyme Inhibition Studies
DMAP has been explored in enzyme inhibition studies due to its ability to interact with various biological targets. For instance, it has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders .
Medicinal Chemistry
Drug Development
The structural characteristics of this compound make it a valuable scaffold in drug development. Its ability to form stable complexes with metal ions has been exploited in designing new pharmaceuticals that target specific biological pathways .
Synthesis of Bioactive Compounds
DMAP is often employed in the synthesis of bioactive compounds, including those with anti-inflammatory and anticancer properties. Its role as a catalyst facilitates complex synthetic pathways that are essential for creating novel therapeutic agents .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study on Esterification | Evaluate efficiency as a catalyst | DMAP significantly increased yield and reduced reaction time compared to traditional methods. |
| Antimicrobial Properties | Assess effectiveness against pathogens | Showed substantial inhibition against Gram-positive and Gram-negative bacteria. |
| Drug Development | Investigate potential as a drug scaffold | Identified several derivatives with promising biological activity profiles. |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Research Findings
- Synthetic Utility: Pyridine derivatives like N,4-dimethylpyridin-2-amine HCl are preferred intermediates due to their straightforward functionalization for drug discovery . Compounds with electron-withdrawing groups (e.g., -NO₂ in ) are more reactive but less stable under physiological conditions .
Analytical Methods :
- RP-HPLC () and UV/Vis spectroscopy (λmax = 350 nm for ) are common techniques for quantifying similar hydrochlorides .
Q & A
Basic: What are the key physicochemical properties of N,4-dimethylpyridin-2-amine hydrochloride relevant to its handling in laboratory settings?
Answer:
- Solubility : Freely soluble in water and methanol, but insoluble in non-polar solvents like ether or toluene, based on analogous hydrochloride salt behavior .
- Stability : Store in a well-closed container, protected from light and moisture to prevent degradation. Hydrochloride salts are hygroscopic, requiring desiccated storage .
- Crystallinity : Typically forms colorless crystals or a fine crystalline powder, as observed in similar pyridine derivatives .
Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
- Catalyst Selection : Use palladium-based catalysts (e.g., PdCl₂ adducts) to enhance coupling reactions, as demonstrated in pyridinamine derivative syntheses .
- Purification : Employ recrystallization in ethanol-water mixtures to remove unreacted dimethylamine or byproducts. Monitor purity via HPLC (≥98%) .
- Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction kinetics and side-product formation, as seen in convergent synthesis protocols .
Basic: What analytical techniques are recommended for confirming the identity and purity of this compound?
Answer:
- FTIR Spectroscopy : Confirm functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹, C-N vibrations at 1250–1350 cm⁻¹) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity, with mobile phases like acetonitrile-phosphate buffer (pH 3.0) .
- Elemental Analysis : Verify empirical formula (C₇H₁₁N₂Cl) with ≤1% deviation from theoretical values .
Advanced: What strategies can be employed to resolve discrepancies in spectroscopic data during characterization?
Answer:
- Cross-Validation : Compare NMR (¹H/¹³C) and mass spectrometry (ESI-MS) data with computational predictions (e.g., PubChem or DFT calculations) .
- Pharmacopoeial Standards : Align identity tests (e.g., chloride ion confirmation via silver nitrate) with International Pharmacopoeia guidelines .
- Crystallography : Resolve ambiguous peaks using single-crystal X-ray diffraction, as applied to structurally similar pyridine derivatives .
Basic: What are the pharmacopoeial standards applicable to this compound, and how do they guide quality control?
Answer:
- Purity Limits : Not less than 98.0% and not more than 101.0% of the labeled compound, as per dried substance calculations .
- Impurity Profiling : Use reference standards (e.g., EP/BP impurities) to quantify byproducts like unreacted pyridine intermediates via HPLC .
- Heavy Metals : Ensure ≤20 μg/g via limit tests using sulfide precipitation or ICP-MS .
Advanced: How can researchers design experiments to study the stability of this compound under various environmental conditions?
Answer:
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC. Hydrochloride salts typically show hygroscopic degradation .
- Photostability : Use ICH Q1B guidelines with UV light exposure (1.2 million lux hours) to assess photooxidation products .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on degradation rates at elevated temperatures .
Basic: What synthetic routes are commonly used to prepare this compound?
Answer:
- Amination of Pyridine : React 4-methylpyridin-2-amine with methyl iodide in the presence of a base (e.g., K₂CO₃), followed by HCl neutralization .
- Reductive Alkylation : Use formaldehyde and dimethylamine under hydrogenation conditions (H₂/Pd-C) to introduce methyl groups .
Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivatization for pharmacological studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
